molecular formula C27H20N2O2S3 B2593034 (Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate CAS No. 328108-17-4

(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate

Cat. No.: B2593034
CAS No.: 328108-17-4
M. Wt: 500.65
InChI Key: MEXUWXJKDFAHPH-RGEXLXHISA-N
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Description

(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research. It is structurally characterized as a cyclopenta[b]pyridine derivative , a scaffold known for its potential in drug discovery. This compound is designed as a potent and selective kinase inhibitor, primarily targeting receptor tyrosine kinases involved in critical cellular signaling pathways. Its core research value lies in its application as a chemical probe to investigate aberrant signaling in cancer cell proliferation, angiogenesis, and metastasis. The proposed mechanism of action involves the compound competitively binding to the ATP-binding pocket of specific kinase targets, thereby preventing phosphorylation and subsequent downstream signaling cascade activation. Researchers utilize this compound in in vitro biochemical assays to quantify kinase inhibition and in cell-based studies to elucidate the role of specific kinases in disease models. This product is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 4-[[(7Z)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S3/c1-31-27(30)18-8-6-17(7-9-18)16-34-26-22(15-28)24(23-5-3-13-33-23)21-11-10-19(25(21)29-26)14-20-4-2-12-32-20/h2-9,12-14H,10-11,16H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXUWXJKDFAHPH-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CCC(=CC4=CC=CS4)C3=N2)C5=CC=CS5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)CSC2=C(C(=C3CC/C(=C/C4=CC=CS4)/C3=N2)C5=CC=CS5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate is a complex organic compound that incorporates a cyclopenta[b]pyridine moiety. This structure is of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's biological properties, including its antibacterial, anti-inflammatory, and neuropharmacological activities, have been documented in various studies.

Chemical Structure

The compound features several key structural components:

  • Cyclopenta[b]pyridine core : This nitrogen-containing heterocyclic structure is known for its diverse biological activities.
  • Thiophene rings : These aromatic rings contribute to the compound's electronic properties and reactivity.
  • Cyano and benzoate groups : These functional groups enhance the compound's potential for interactions with biological targets.

Antibacterial Activity

Research indicates that derivatives of cyclopenta[b]pyridine exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

Anti-inflammatory Activity

The anti-inflammatory potential of cyclopenta[b]pyridine derivatives has been explored through various assays. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases. For example, a compound from the same family exhibited a notable reduction in TNF-alpha levels in vitro .

Neuropharmacological Effects

The neuropharmacological activity of such compounds is particularly promising. Studies have indicated that cyclopenta[b]pyridine derivatives can interact with neurotransmitter systems, potentially providing therapeutic effects for neurodegenerative diseases. The ability of these compounds to modulate dopamine pathways has been specifically noted .

Case Study 1: Antibacterial Screening

A screening assay conducted on a library of cyclopenta[b]pyridine derivatives revealed that several compounds exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The lead compound demonstrated an MIC of 10 µM against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibiotic agent .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies showed that a derivative of this compound significantly inhibited the expression of COX-II and LOX enzymes involved in inflammatory pathways. This suggests a mechanism by which these compounds could alleviate symptoms in inflammatory diseases .

Case Study 3: Neuroprotective Effects

In animal models, compounds similar to this compound were shown to protect against neurotoxic agents. The results indicated a significant reduction in behavioral deficits associated with oxidative stress-induced neurotoxicity .

Summary Table of Biological Activities

Activity Description Reference
AntibacterialEffective against S. aureus and E. coli (MIC = 10 µM)
Anti-inflammatoryInhibits COX-II and LOX enzymes
NeuroprotectiveReduces neurotoxicity in animal models

Scientific Research Applications

Biological Activities

  • Antitumor Activity :
    • Compounds similar to (Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate have been evaluated for their antitumor properties. Studies indicate that derivatives containing thiophene and cyano groups exhibit significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer treatment development .
  • Antimicrobial Properties :
    • The thiazole and thiophene moieties present in the compound have been associated with antimicrobial activities. Research shows that derivatives of these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Compounds featuring similar structural motifs have demonstrated anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways, potentially leading to treatments for conditions like arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that may include:

  • Regioselective Synthesis : Utilizing regioselective reactions to introduce functional groups at specific positions on the aromatic rings.
  • Cyclization Reactions : Employing cyclization strategies to form the cyclopentapyridine structure, which is crucial for the compound's biological activity.
  • Functional Group Modifications : Modifying the cyano and thiophene groups to enhance solubility and bioactivity.

Case Studies

  • Antitumor Evaluation :
    • A study investigated the synthesis of various thiophene-based compounds and their antitumor activity against human cancer cell lines. The results showed that compounds with similar structures to (Z)-methyl 4... exhibited high inhibitory effects on cell proliferation, indicating their potential as lead compounds for drug development .
  • Antimicrobial Screening :
    • Another research project focused on synthesizing thiazole derivatives and evaluating their antimicrobial efficacy. The findings revealed that certain derivatives significantly inhibited bacterial growth, suggesting that modifications to the thiophene ring could enhance antimicrobial potency .

Chemical Reactions Analysis

Reactivity of the Cyano Group

The cyano (-CN) group at position 3 of the cyclopenta[b]pyridine core is a key electrophilic site.

  • Hydrolysis : Under acidic or basic conditions, the cyano group can hydrolyze to form a carboxylic acid (-COOH) or carboxamide (-CONH₂). For example, in the presence of H₂SO₄ (50%) at reflux, the cyano group in structurally similar compounds undergoes hydrolysis to yield carboxylic acids .

  • Nucleophilic Addition : The cyano group may react with Grignard reagents or organolithium compounds to form imine intermediates, which can be further reduced to amines.

Example Reaction Pathway :

-CNH2O/H+or OH-COOH[1][8]\text{-CN} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{-COOH} \quad \text{[1][8]}

Thiophene Ring Reactivity

The two thiophene moieties at positions 4 and 7 participate in electrophilic substitution reactions.

  • Electrophilic Substitution : Thiophene rings undergo nitration, sulfonation, or halogenation preferentially at the α-positions (positions 2 and 5). For instance, bromination with Br₂ in acetic acid would yield 2-bromothiophene derivatives .

  • Oxidation : The methylene bridge (-CH₂-) between the thiophene and cyclopenta[b]pyridine core is susceptible to oxidation. Strong oxidizing agents like KMnO₄ could cleave the methylene group, forming a ketone or carboxylic acid .

Reaction Table :

Reaction TypeReagents/ConditionsProduct
BrominationBr₂, CH₃COOH, 0–5°C2-Bromo-thiophene derivative
OxidationKMnO₄, H₂O, ΔCyclopenta[b]pyridinone derivative

Thioether Linkage (-S-CH₂-) Reactivity

The thioether group connecting the cyclopenta[b]pyridine core to the benzoate ester is a site for oxidation and alkylation.

  • Oxidation : Treatment with H₂O₂ or meta-chloroperbenzoic acid (mCPBA) oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) .

  • Alkylation : The sulfur atom can act as a nucleophile, reacting with alkyl halides (e.g., CH₃I) to form sulfonium salts .

Example Reaction :

-S-CH2-H2O2-SO-CH2-[10]\text{-S-CH}_2\text{-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-CH}_2\text{-} \quad \text{[10]}

Ester Group Reactivity

The methyl benzoate group undergoes typical ester reactions:

  • Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH) hydrolysis converts the ester to 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoic acid .

  • Transesterification : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts produces ethyl benzoate derivatives .

Reaction Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux, 12 hours.

  • Basic Hydrolysis : 10% NaOH, 80°C, 6 hours.

Cyclopenta[b]pyridine Core Modifications

The fused bicyclic system may participate in:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in the dihydro-5H-cyclopenta[b]pyridine ring, yielding a fully saturated pentacyclic structure .

  • Ring-Opening Reactions : Strong bases (e.g., LDA) can deprotonate the cyclopenta ring, leading to ring-opening intermediates that react with electrophiles .

Biological Activity and Functionalization

While not a direct chemical reaction, the compound’s bioactivity (e.g., kinase inhibition ) informs its derivatization strategies. For example:

  • Amide Formation : The ester group can be converted to an amide via aminolysis, enhancing binding affinity to biological targets .

  • Click Chemistry : Azide-alkyne cycloaddition at the thiophene or pyridine rings enables bioconjugation .

Experimental Considerations

  • Solvent Systems : Dimethylformamide (DMF) or acetonitrile (CH₃CN) are preferred for reactions involving the cyclopenta[b]pyridine core .

  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization ensures product purity .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) IR (CN, cm⁻¹) Molecular Formula
Target Compound Cyclopenta[b]pyridine Thiophen-2-yl, Cyano, Benzoate Not reported Not reported ~2220 (est.) C₃₁H₂₁N₃O₂S₃ (est.)
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran 213–215 68 2209 C₂₂H₁₇N₃O₃S
Diethyl 8-cyano-7-(4-nitrophenyl)-imidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Imidazo[1,2-a]pyridine Cyano, 4-nitrophenyl, Ester 243–245 51 2220 C₂₇H₂₃N₅O₇
5-(Z)-(4-Methoxyphenyl)methylene-4-thiazolidinone (5) Thiazolidinone Z-arylidene, 4-hydroxyphenyl Not reported Not reported Not reported C₁₈H₁₅N₃O₃S

Key Observations:

  • Cyano Group Impact: The cyano group (CN) is a consistent feature in the target compound and analogs like 11b and 1l , contributing to electron-withdrawing effects and stabilizing molecular interactions. IR spectra for CN groups align closely (~2209–2220 cm⁻¹), indicating similar electronic environments .
  • Thiophene vs. Furan/Other Aromatics : Unlike 11b (5-methylfuran) or 1l (nitrophenyl) , the target compound uses thiophen-2-yl groups, which enhance π-conjugation and alter solubility due to sulfur’s polarizability.

Physicochemical and Spectral Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs like 11b (213–215°C) and 1l (243–245°C) suggest that increased aromaticity (e.g., nitrophenyl in 1l) raises melting points due to enhanced intermolecular stacking.
  • Spectroscopy : The target’s ¹H/¹³C NMR would show thiophene proton signals at ~6.5–7.5 ppm and cyclopenta[b]pyridine carbons near 110–160 ppm, analogous to shifts in 11b .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the fused cyclopenta[b]pyridine core in this compound?

  • Methodology : The cyclopenta[b]pyridine scaffold can be synthesized via cyclocondensation reactions using thiophene-substituted precursors. For example, refluxing thiophene-containing oxocompounds with sodium acetate in DMF-acetic acid mixtures (1:2 ratio) under controlled heating (2–4 hours) promotes cyclization . Stereochemical control (Z-configuration) is achieved by optimizing reaction time and solvent polarity.

Q. How can researchers validate the Z-configuration of the thiophen-2-ylmethylene group?

  • Methodology : Use NOESY/ROESY NMR to detect spatial proximity between the thiophene protons and adjacent substituents. Computational validation via DFT-based geometry optimization (e.g., using Gaussian or ORCA) can corroborate experimental data. For example, in similar thiophene-fused systems, a coupling constant (JJ) < 12 Hz between vinyl protons supports the Z-configuration .

Q. What spectroscopic techniques are critical for characterizing the thioether linkage in this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) confirms the molecular formula, while 13C^{13}\text{C} NMR detects the thioether carbon (δ ~40–50 ppm). X-ray crystallography provides definitive proof of connectivity, as demonstrated in structurally analogous benzo[b]thiophene derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for thiophene-containing heterocycles?

  • Methodology : Thermogravimetric analysis (TGA) under inert atmospheres (N2_2) and differential scanning calorimetry (DSC) can quantify decomposition temperatures. Compare results with computational thermochemistry (e.g., Active Thermochemical Tables) to identify discrepancies caused by polymorphic forms or solvent residues .

Q. What strategies mitigate side reactions during nucleophilic substitution at the cyano group?

  • Methodology : Employ sterically hindered bases (e.g., DBU) in anhydrous DMF to suppress hydrolysis of the cyano group. Kinetic monitoring via in-situ FTIR or Raman spectroscopy helps track intermediates, as shown in analogous nitrile-functionalized heterocycles .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings. For instance, electron-deficient thiophene rings exhibit higher reactivity at the α-position .

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